6-Bromo-8-methylisoquinolin-3-amine
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Overview
Description
6-Bromo-8-methylisoquinolin-3-amine is a chemical compound with the molecular formula C10H9BrN2 It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylisoquinolin-3-amine can be achieved through several methods. One common approach involves the bromination of 8-methylisoquinoline, followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position . The subsequent amination can be carried out using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylisoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted isoquinolines with different functional groups.
Oxidation: Quinoline derivatives with potential biological activities.
Reduction: Tetrahydroisoquinoline derivatives with applications in medicinal chemistry.
Scientific Research Applications
6-Bromo-8-methylisoquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylisoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The compound may also participate in signaling pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
8-Methylisoquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoisoquinoline: Similar structure but without the methyl group, leading to variations in chemical behavior and applications.
Uniqueness
The combination of these functional groups enhances its versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-8-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-8(11)3-7-4-10(12)13-5-9(6)7/h2-5H,1H3,(H2,12,13) |
InChI Key |
QGGROPHUYHSBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=NC=C12)N)Br |
Origin of Product |
United States |
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